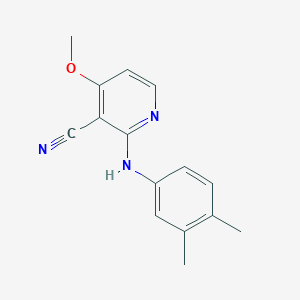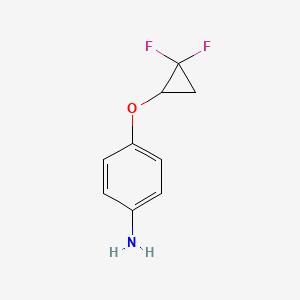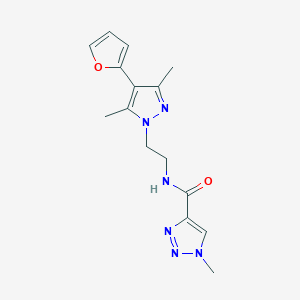![molecular formula C21H22BrFN2O3S B2977849 N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide CAS No. 422552-18-9](/img/structure/B2977849.png)
N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a cyclohexenyl ethyl sulfonamide moiety, and a fluorobenzamide core, making it a subject of study for its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Cyclohexenyl Ethyl Sulfonamide Formation: This involves the reaction of cyclohexene with ethyl sulfonamide under specific conditions.
Fluorobenzamide Formation: The final step involves coupling the bromophenyl and cyclohexenyl ethyl sulfonamide intermediates with a fluorobenzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, requiring robust and reproducible methods.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide
- N-(4-methylphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide
Uniqueness
N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group with the cyclohexenyl ethyl sulfonamide and fluorobenzamide moieties provides a distinct chemical profile that sets it apart from similar compounds.
特性
IUPAC Name |
N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O3S/c22-16-6-8-17(9-7-16)25-21(26)19-14-18(10-11-20(19)23)29(27,28)24-13-12-15-4-2-1-3-5-15/h4,6-11,14,24H,1-3,5,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOFXFIGBYDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B2977768.png)
![3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane](/img/structure/B2977770.png)




![(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid](/img/structure/B2977781.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)

![N-(2,4-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2977786.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
